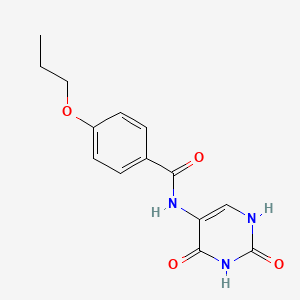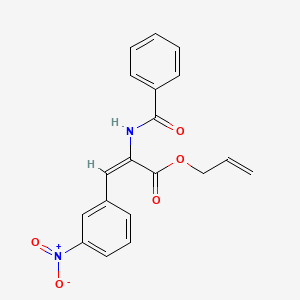![molecular formula C19H17N5O3S2 B4631088 4-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4631088.png)
4-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to the target compound involves multiple steps, including reactions that introduce sulfonyl and piperazinyl groups into the core structure. A notable example is the synthesis of N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones, which were evaluated for antibacterial activity, highlighting the significant role of the S or SO2 linker in determining biological activity (Foroumadi et al., 2005). Similarly, the synthesis of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives showcases the versatility of sulfonyl piperazine in creating bioactive molecules (Wu Qi, 2014).
Molecular Structure Analysis
Structural analysis and X-ray crystallography of related compounds, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, provide insights into the molecular conformation, highlighting the importance of the piperazine ring adopting a chair conformation for stability and activity (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of sulfonyl and piperazinyl groups. For example, the synthesis and reactivity of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine demonstrate the potential for creating a variety of derivatives with potential biological activities (Talagadadeevi et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments. While specific studies on the target compound's physical properties are scarce, analogous compounds offer insights into how these properties can influence biological activity and chemical reactivity.
Chemical Properties Analysis
Chemical properties, such as stability, reactivity with various reagents, and the ability to undergo specific reactions, define the compound's applications. For instance, the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole) underlines the chemical versatility of sulfonamide groups in constructing complex molecules (Katritzky et al., 2007).
Scientific Research Applications
Synthesis and Microbial Studies
Research has highlighted the synthesis of benzothiazole derivatives and their evaluation for antimicrobial activities. Patel and Agravat (2007, 2009) synthesized new pyridine derivatives, including benzothiazole compounds, and evaluated their antibacterial and antifungal activities. These studies reveal the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel & Agravat, 2007), (Patel & Agravat, 2009).
Antiproliferative and Anti-HIV Activity
Al-Soud et al. (2010) synthesized N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives, evaluating their antiproliferative activity against human tumor-derived cell lines and their potential as anti-HIV agents. This study showcases the promise of benzothiazole derivatives in cancer and HIV treatment research (Al-Soud et al., 2010).
Antimicrobial Screening
Jagtap et al. (2010) explored the antimicrobial activities of fluoro-substituted sulphonamide benzothiazole compounds, indicating the significant therapeutic potential of benzothiazole derivatives in antimicrobial treatment (Jagtap et al., 2010).
Pro-apoptotic Activity in Anticancer Agents
Yılmaz et al. (2015) investigated indapamide derivatives, including those related to the compound , for their proapoptotic activities on melanoma cell lines, highlighting the anticancer potential of these derivatives (Yılmaz et al., 2015).
Inhibition of Human Carbonic Anhydrase Isozymes
Alafeefy et al. (2015) studied the inhibition of human carbonic anhydrase isozymes by benzothiazole sulfonamides, indicating their potential in treating conditions associated with these enzymes (Alafeefy et al., 2015).
properties
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c25-19(16-12-13-4-1-2-5-14(13)20-16)23-8-10-24(11-9-23)29(26,27)17-7-3-6-15-18(17)22-28-21-15/h1-7,12,20H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNGLROFDRCCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4631014.png)
![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)

![2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4631030.png)
![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4631057.png)
![2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-phenylacetamide](/img/structure/B4631065.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4631071.png)

![2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B4631094.png)

![N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B4631100.png)